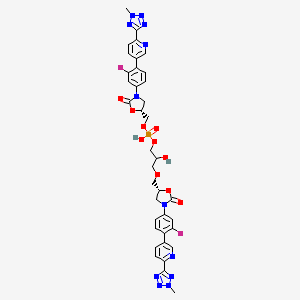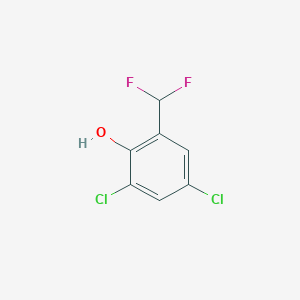
2,4-Dichloro-6-(difluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(difluoromethyl)phenol is an organic compound characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(difluoromethyl)phenol typically involves the chlorination of 2,6-difluoromethylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the phenol ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. These reactions are often carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Quinones, oxidized phenol derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Amino or thiol-substituted phenol derivatives.
科学研究应用
2,4-Dichloro-6-(difluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving halogenated phenols and their reactivity.
Biology: Investigated for its potential antimicrobial properties. Studies have shown that halogenated phenols can exhibit significant antibacterial and antifungal activity.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)phenol is primarily related to its ability to interact with biological membranes and proteins. The presence of chlorine and fluorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can disrupt membrane integrity and interfere with essential enzymatic processes, leading to cell death. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
相似化合物的比较
- 2,4-Dichloro-6-(trifluoromethyl)phenol
- 2,4-Dichloro-6-(fluoromethyl)phenol
- 2,4-Dichloro-6-(chloromethyl)phenol
Comparison: 2,4-Dichloro-6-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes. Additionally, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities compared to its analogs.
属性
分子式 |
C7H4Cl2F2O |
|---|---|
分子量 |
213.01 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H4Cl2F2O/c8-3-1-4(7(10)11)6(12)5(9)2-3/h1-2,7,12H |
InChI 键 |
ZEYSFISYOQXJSC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)F)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
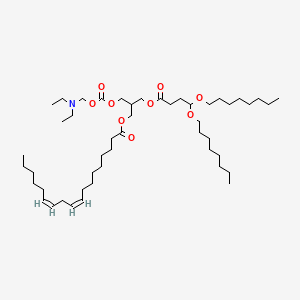
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
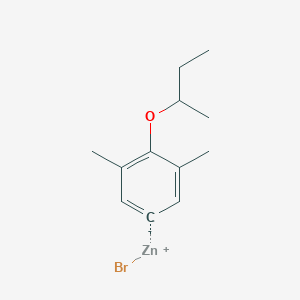
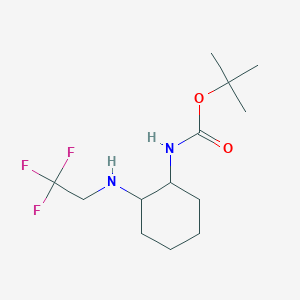

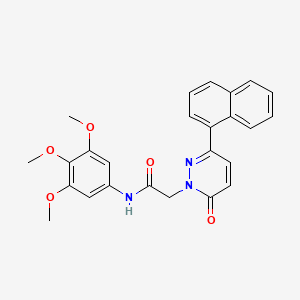
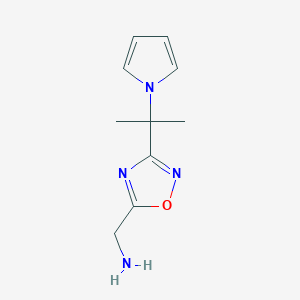
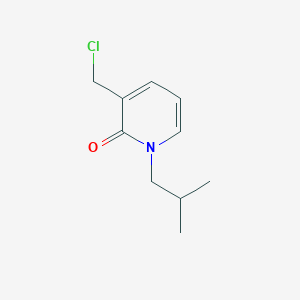
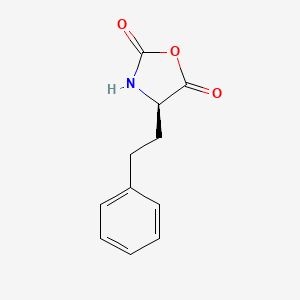
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)

